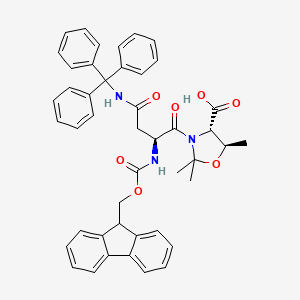

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH

Description

Evolution of Solid-Phase Peptide Synthesis (SPPS) Methodologies

The field of peptide synthesis was revolutionized by R.B. Merrifield's concept of Solid-Phase Peptide Synthesis (SPPS) in the early 1960s, an achievement for which he was awarded the Nobel Prize in 1984. nih.govcsbio.comluxembourg-bio.com The core principle of SPPS is the stepwise assembly of a peptide chain anchored to an insoluble polymer support, or resin. nih.govnih.gov This approach allows for the use of excess reagents to drive reactions to completion, with byproducts and excess materials being easily washed away by filtration, thus avoiding the manipulative losses common in traditional solution-phase synthesis. nih.gov

Initially, the "Boc/Bzl" (tert-butyloxycarbonyl/benzyl) strategy was prevalent, which utilized a system of graduated acid lability for its protecting groups. csbio.compeptide.com However, the 1970s saw the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han. nih.govpeptide.com By the late 1970s, this led to the development of the now widely used Fmoc/tBu (Fmoc/tert-butyl) strategy. peptide.commasterorganicchemistry.com This methodology offered a milder alternative, as the Fmoc group could be removed with a base like piperidine (B6355638), while the final cleavage from the resin could be achieved with the less harsh trifluoroacetic acid (TFA). masterorganicchemistry.com Over the years, further refinements have included the development of more polar and efficient solid supports, such as those combining polystyrene with polyethylene (B3416737) glycol (PEG), and advanced coupling reagents to speed up reactions and improve success rates. luxembourg-bio.combohrium.com

Challenges in the Solid-Phase Synthesis of "Difficult" Peptide Sequences

Despite the advancements in SPPS, the synthesis of certain peptide sequences remains a significant challenge. These so-called "difficult sequences" are often resistant to efficient assembly and can present serious obstacles to peptide chemists. nih.gov The primary cause of these difficulties is the tendency of the growing peptide chain, while still attached to the solid support, to form strong intermolecular or intramolecular interactions, leading to aggregation. bohrium.comnih.gov

This on-resin aggregation, often driven by the formation of secondary structures like β-sheets, can lead to a number of problems: bohrium.commblintl.comwikipedia.org

Poor Solvation: The aggregated peptide chains become poorly solvated by the synthesis solvents. researchgate.net

Incomplete Reactions: This poor solvation limits the diffusion of reagents, leading to incomplete deprotection and coupling steps. bohrium.commblintl.com

Lower Yields and Purity: The result is often a lower yield of the desired peptide and a crude product containing numerous deletion sequences and other impurities, which complicates purification. mblintl.comresearchgate.net

Sequences particularly prone to these issues include those with a high content of hydrophobic or β-branched amino acids (e.g., valine, leucine, isoleucine), as well as those with repeating motifs. nih.govmblintl.com

Overview of Pseudoproline Derivatives in Peptide Chemistry

To address the problem of peptide chain aggregation, pseudoproline dipeptides were developed as powerful tools in Fmoc-SPPS. wikipedia.orgchempep.com First described by Mutter and coworkers, these building blocks are artificially created dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. wikipedia.orgchempep.comiris-biotech.de In these derivatives, the side-chain hydroxyl (of Ser/Thr) or thiol (of Cys) group is reacted with a ketone or aldehyde to form a temporary, acid-labile oxazolidine (B1195125) or thiazolidine (B150603) ring, respectively. wikipedia.orgchempep.comiris-biotech.de

This cyclic structure mimics the conformation of proline, hence the name "pseudoproline" (ψ-Pro). wikipedia.orgchempep.com The key function of a pseudoproline is to introduce a "kink" into the peptide backbone by favoring a cis-amide bond with the preceding amino acid, in contrast to the usual trans bond. wikipedia.orgiris-biotech.deiris-biotech.de This conformational disruption effectively breaks up the interchain hydrogen bonding that leads to the formation of β-sheet aggregates. chempep.comiris-biotech.de Consequently, pseudoprolines act as structure-disrupting and solubilizing building blocks, improving solvation and allowing for more efficient coupling and deprotection reactions. wikipedia.orgiris-biotech.de The native peptide sequence is fully restored during the final acid cleavage step (typically with TFA), which removes the side-chain protecting groups and simultaneously opens the oxazolidine/thiazolidine ring. iris-biotech.de

Rationale for the Development and Application of Specialized Dipeptide Building Blocks

The compound at the heart of this discussion, Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH , is a prime example of a specialized dipeptide building block. The rationale for using such pre-formed dipeptides, rather than incorporating pseudoproline monomers, is rooted in synthetic efficiency.

The nitrogen atom within the oxazolidine or thiazolidine ring of a pseudoproline is sterically hindered and less nucleophilic, which can make the subsequent coupling of the next amino acid inefficient and result in low yields. wikipedia.orgiris-biotech.de By synthesizing the pseudoproline as a dipeptide (e.g., Xaa-Ser(ψPro) or Xaa-Thr(ψPro)), this difficult coupling step is circumvented. The dipeptide is incorporated into the growing peptide chain using standard, efficient coupling methods, adding two residues in a single step. merckmillipore.comsigmaaldrich.com

This compound is specifically designed to be inserted into a peptide sequence at an Asn-Thr motif. sigmaaldrich.com Its use provides the dual benefit of protecting the threonine side chain and introducing the structure-breaking pseudoproline kink. This leads to remarkable improvements in the synthesis of difficult sequences, resulting in higher yields, increased purity of the crude product, and simplified purification. chempep.commerckmillipore.com

Detailed Compound Information

Below are the chemical properties of the featured dipeptide building block.

Interactive Data Table: Properties of this compound

| Property | Value | Reference(s) |

| Full Name | N-α-Fmoc-N-γ-trityl-L-asparaginyl-(2,2,5-trimethyl-L-proline-4-carbonyl)-L-threonine | |

| Synonym | This compound | sigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₄₅H₄₃N₃O₇ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 737.84 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.com |

| Primary Application | Fmoc Solid-Phase Peptide Synthesis | sigmaaldrich.com |

| Function | Pseudoproline dipeptide for overcoming aggregation | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Structure

2D Structure

Propriétés

IUPAC Name |

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H43N3O7/c1-29-40(42(51)52)48(44(2,3)55-29)41(50)38(46-43(53)54-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-39(49)47-45(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,29,37-38,40H,27-28H2,1-3H3,(H,46,53)(H,47,49)(H,51,52)/t29-,38+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJHPIXXMBAZHL-CRSWUFPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(C(O1)(C)C)C(=O)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H43N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301100731 | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957780-59-5 | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957780-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5R)-3-[(2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1,4-dioxo-4-[(triphenylmethyl)amino]butyl]-2,2,5-trimethyl-4-oxazolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Features and Nomenclature of Fmoc Asn Trt Thr Psime,mepro Oh

Role and Orthogonality of the 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized N-terminal protecting group in solid-phase peptide synthesis (SPPS). escholarship.orgwikipedia.org Its popularity stems from its base-lability, meaning it can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent like N,N-dimethylformamide (DMF). escholarship.orgwikipedia.org This characteristic provides orthogonality with acid-labile side-chain protecting groups and the resin linker, which are stable under the basic conditions used for Fmoc removal. publish.csiro.au This orthogonality is a cornerstone of the Fmoc/tBu strategy in SPPS, allowing for the sequential and controlled elongation of the peptide chain. escholarship.orgwikipedia.orgpublish.csiro.au

The Fmoc group's stability towards acidic conditions is a key advantage, preventing its premature removal during the cleavage of other protecting groups. escholarship.orgpublish.csiro.au Furthermore, the cleavage of the Fmoc group generates dibenzofulvene, a byproduct that can be monitored by UV spectroscopy, enabling real-time tracking of the deprotection reaction. wikipedia.org

Functionality and Stability of the Trityl (Trt) Protecting Group on Asparagine (Asn)

The side chain of asparagine contains a primary amide that can lead to side reactions, such as dehydration to a nitrile or aspartimide formation, during peptide synthesis. The trityl (Trt) group, a bulky and acid-labile protecting group, is employed to mask the side-chain amide of asparagine, effectively preventing these undesirable reactions. peptide.com The use of the Trt group on asparagine also enhances the solubility of the Fmoc-amino acid derivative, which is a significant practical advantage in SPPS. peptide.com

The Trityl group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved with moderately acidic solutions, such as trifluoroacetic acid (TFA). csic.esgoogle.com This differential stability is crucial for the orthogonal protection strategy. However, in some cases, complete removal of the Trt group from asparagine can be challenging, particularly when it is in the vicinity of a reduced peptide bond. nih.gov

Elucidation of the Psime,Mepro (ΨMe,Mepro) Pseudoproline Moiety Derived from Threonine (Thr)

The most distinctive feature of this dipeptide is the presence of a pseudoproline moiety derived from the threonine residue. chempep.com Pseudoprolines are formed by the cyclization of a serine, threonine, or cysteine residue with an aldehyde or ketone. wikipedia.org In this specific case, the "Psime,Mepro" notation indicates a dimethylated pseudoproline, formally a (2,2-dimethyl-1,3-oxazolidin-4-yl)carbonyl moiety, derived from threonine. chempep.comwikipedia.org

The primary purpose of incorporating a pseudoproline is to disrupt the formation of secondary structures, particularly β-sheets, which can lead to peptide aggregation and poor solubility during synthesis. chempep.comiris-biotech.de This structure-breaking capability is a result of the kink it introduces into the peptide backbone, similar to that of a natural proline residue. chempep.comwikipedia.org By preventing aggregation, pseudoprolines improve the solvation of the growing peptide chain, leading to more efficient coupling reactions and higher yields of the desired peptide. chempep.com These specialized dipeptides are particularly valuable in the synthesis of long or "difficult" peptide sequences. chempep.comnih.gov The oxazolidine (B1195125) ring of the pseudoproline is stable during the synthesis but can be readily cleaved under acidic conditions, such as with TFA, to regenerate the native threonine residue. iris-biotech.de

Conformational Impact of the Pseudoproline Ring System

The five-membered oxazolidine (B1195125) ring of the pseudoproline moiety significantly influences the local conformation of the peptide backbone. acs.org Similar to proline, the cyclic nature of the pseudoproline restricts the rotation around the N-Cα bond, inducing a "kink" in the peptide chain. chempep.comwikipedia.org This conformational constraint favors the cis-amide bond conformation over the more common trans conformation at the preceding peptide bond (Asn-Thr in this case). chempep.comiris-biotech.de

Mechanistic Basis for Improved Synthesis Efficiency

Conformational Restraints Imposed by the Pseudoproline Moiety

The core of the pseudoproline's effectiveness lies in its ability to impose specific conformational restraints on the growing peptide chain. wikipedia.org The five-membered oxazolidine (B1195125) ring structure is analogous to that of a natural proline residue, which is well-known for its unique structural role in peptides. peptide.com

Key conformational effects include:

Induction of a "Kink": The pseudoproline ring introduces a significant bend or "kink" into the peptide backbone. chempep.compeptide.com This disruption prevents the linear peptide chains from aligning and forming intermolecular hydrogen bonds. peptide.comnih.gov

Cis-Amide Bond Preference: Similar to proline, the pseudoproline moiety favors a cis conformation of the amide bond with the preceding amino acid (in this case, asparagine). wikipedia.orgbachem.comiris-biotech.de Standard peptide bonds overwhelmingly prefer a trans conformation. This shift to a cis bond is a primary driver in disrupting the formation of ordered secondary structures. chempep.comwikipedia.org

Disruption of β-Sheet Formation: During SPPS, growing peptide chains, especially those with hydrophobic sequences, have a tendency to aggregate by forming stable, hydrogen-bonded β-sheet structures. wikipedia.orgsigmaaldrich.com This aggregation can render the N-terminal amine inaccessible for the next coupling step, leading to failed sequences and low yields. The kink induced by the pseudoproline effectively breaks up these β-sheet structures, keeping the peptide chains solvated and reactive. chempep.comiris-biotech.demerckmillipore.com

Impact on Peptide Backbone Flexibility and Steric Hindrance

However, the pseudoproline structure itself introduces steric hindrance. The nitrogen atom within the oxazolidine ring is sterically hindered and less nucleophilic. wikipedia.orgiris-biotech.de Direct acylation of a pseudoproline residue is therefore inefficient and can lead to low coupling yields. peptide.comiris-biotech.desigmaaldrich.com This is a critical reason why these building blocks are almost exclusively used as pre-formed dipeptides, such as Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH. bachem.comsigmaaldrich.com Incorporating the unit as a dipeptide bypasses the difficult step of coupling an amino acid to the pseudoproline, extending the peptide chain by two residues in a single, efficient step. sigmaaldrich.comsigmaaldrich.com

Influence on Reaction Pathways and Side Reaction Mitigation

The conformational control exerted by the pseudoproline moiety directly influences reaction pathways, primarily by preventing aggregation and enhancing solubility. chempep.comacs.org This leads to more predictable and uniform reaction kinetics for both coupling and Fmoc-deprotection steps. merckmillipore.com The improved solvation of the peptide-resin complex ensures that reagents can freely access the reactive N-terminus, leading to higher coupling efficiency and increased product yields, with reports of up to 10-fold increases in highly problematic sequences. chempep.comiris-biotech.demerckmillipore.com

A crucial benefit of using a pseudoproline dipeptide involving an asparagine residue is the mitigation of aspartimide formation. peptide.compeptide.com Aspartimide formation is a common and troublesome side reaction in SPPS, particularly in Asp-Gly, Asp-Ala, or Asp-Ser/Thr sequences. peptide.com It occurs when the backbone amide nitrogen attacks the side-chain carboxyl group of aspartic acid, forming a five-membered ring intermediate. iris-biotech.de This intermediate can lead to chain termination or rearrange to form β- and D-aspartyl peptides, which are difficult to separate from the target product. iris-biotech.denih.gov

The pseudoproline at the Thr position C-terminal to the Asn residue helps prevent this side reaction. peptide.com The fixed "kink" and altered backbone geometry imposed by the oxazolidine ring sterically hinder the approach of the backbone nitrogen to the asparagine side chain, thus suppressing the cyclization reaction that initiates aspartimide formation. nih.goviris-biotech.depeptide.com

Table 1: Impact of Pseudoproline Dipeptides on Peptide Synthesis Outcomes

| Challenge in SPPS | Standard Synthesis Outcome | Outcome with Pseudoproline Dipeptide | Mechanistic Reason |

| Peptide Aggregation | High; leads to incomplete reactions and low yield. wikipedia.org | Significantly reduced or eliminated. chempep.commerckmillipore.com | Disruption of β-sheet secondary structures via backbone "kink". peptide.comnih.gov |

| Coupling Efficiency | Low in difficult sequences due to aggregation. chempep.com | Increased; higher purity and yield. peptide.com | Enhanced solvation and accessibility of the N-terminus. chempep.comacs.org |

| Aspartimide Formation | Frequent, especially at Asp-X sequences; leads to byproducts. peptide.comiris-biotech.de | Suppressed. peptide.compeptide.com | Conformational hindrance of the cyclization pathway. iris-biotech.depeptide.com |

| Product Solubility | Poor for hydrophobic or long peptides. | Improved solubility of protected fragments. chempep.compeptide.com | Disruption of intermolecular hydrogen bonding. chempep.com |

Reversibility of Pseudoproline Formation and Cleavage Mechanism

A key feature of the pseudoproline moiety is that it is a temporary modification. wikipedia.org The oxazolidine ring is stable to the basic conditions used for Fmoc group removal during SPPS but is readily cleaved under the strongly acidic conditions of the final deprotection and resin cleavage step. peptide.combachem.commerckmillipore.com

The cleavage mechanism is a general acid-catalyzed hydrolysis of the cyclic N,O-acetal (the oxazolidine). acs.org Treatment with a standard trifluoroacetic acid (TFA) cocktail protonates the ring oxygen, activating the C-O bond for cleavage. Subsequent attack by water (present in the cleavage cocktail) or TFA itself leads to the collapse of the ring structure. This process regenerates the native threonine residue with its free hydroxyl and amino groups, leaving no permanent modification in the final peptide sequence. peptide.combachem.comiris-biotech.de This straightforward and efficient cleavage ensures that the benefits of the pseudoproline are realized during synthesis without compromising the integrity of the final product. wikipedia.orgsigmaaldrich.com

Analytical and Characterization Methodologies in Research for Fmoc Asn Trt Thr Psime,mepro Oh and Its Peptide Products

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of synthetic peptides and for their isolation from crude synthesis mixtures. resolvemass.casterlingpharmasolutions.comnih.gov For peptides synthesized using Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH, Reversed-Phase HPLC (RP-HPLC) is the most common and effective method. nih.govgoogle.com

RP-HPLC separates peptides based on their hydrophobicity through differential interactions with a non-polar stationary phase (typically silica (B1680970) chemically modified with C8 or C18 alkyl chains) and a polar mobile phase. nih.gov Peptides are loaded onto the column in a highly aqueous mobile phase and eluted by a gradually increasing gradient of an organic solvent, such as acetonitrile (B52724) (ACN). nih.gov Ion-pairing agents, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, are added to the mobile phase to sharpen peaks and improve resolution by neutralizing charges on the peptide. rsc.org

The purity of the this compound dipeptide itself, as well as the crude peptide product after cleavage from the resin, is determined by analyzing the resulting chromatogram. The area of the main product peak relative to the total area of all peaks provides a quantitative measure of purity. biosynth.com While the use of pseudoproline dipeptides often leads to cleaner crude products and simplified HPLC purification, careful method development is still required to resolve potential impurities, such as deletion sequences or products with remaining protecting groups. merckmillipore.com For preparative isolation, the same RP-HPLC principles are applied on a larger scale to purify the target peptide from the synthesis mixture. sterlingpharmasolutions.com

| Parameter | Typical Condition/Value | Purpose |

| Stationary Phase (Column) | C18 or C8 silica, 130Å or 300Å pore size | Hydrophobic surface for peptide interaction. Larger pores are sometimes better for larger peptides. waters.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase; TFA acts as an ion-pairing agent. rsc.org |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) | Organic solvent used to elute peptides from the column. rsc.org |

| Flow Rate | Analytical: ~1.0 mL/min; Preparative: Varies with column diameter | Controls the speed of the separation. rsc.org |

| Gradient | Linear gradient, e.g., 5% to 60% B over 30-60 minutes | Gradually increases mobile phase hydrophobicity to elute peptides based on their individual retention. rsc.org |

| Detection Wavelength | 210-220 nm | Wavelength for detecting the peptide backbone amide bonds. |

| Temperature | Ambient or controlled (e.g., 30-65 °C) | Can be varied to alter selectivity, especially for peptides with different conformations. nih.gov |

Spectroscopic Methods for Structural Confirmation (e.g., Mass Spectrometry, NMR Spectroscopy)

Spectroscopic methods are indispensable for confirming that the correct chemical structure has been synthesized. Mass spectrometry provides confirmation of the molecular weight, while NMR spectroscopy elucidates the detailed covalent and three-dimensional structure.

Mass Spectrometry (MS) is used to verify the molecular weight of the this compound dipeptide and the final peptide product. resolvemass.ca Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common ionization techniques. ESI-MS is particularly well-suited for coupling with HPLC (LC-MS), allowing for mass confirmation of the peaks observed in the chromatogram. biosynth.com For the parent dipeptide, high-resolution mass spectrometry can confirm its elemental composition, matching the expected molecular formula of C₄₅H₄₃N₃O₇ and a molecular weight of approximately 737.84 Da. peptide.comsigmaaldrich.commedchemexpress.com Tandem mass spectrometry (MS/MS) is used for peptide sequencing, where the peptide is fragmented in the mass spectrometer to produce a series of b- and y-ions that reveal the amino acid sequence. biosynth.comnih.gov The presence of the Fmoc protecting group can influence fragmentation patterns, providing additional information for distinguishing positional isomers. nih.gov

| Property | Value | Source |

| Chemical Formula | C₄₅H₄₃N₃O₇ | peptide.comsigmaaldrich.commedchemexpress.com |

| Molecular Weight (Monoisotopic) | 737.3105 g/mol | Calculated |

| Molecular Weight (Average) | 737.84 g/mol | peptide.comsigmaaldrich.commedchemexpress.com |

| Primary Confirmation Method | ESI-MS, MALDI-MS | resolvemass.canih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most detailed structural information. resolvemass.ca While not typically used for routine purity checks, it is a powerful tool for the definitive structural characterization of the dipeptide building block and for conformational studies of the final peptide products. chempep.com One-dimensional (1D) ¹H NMR can confirm the presence of key functional groups, while two-dimensional (2D) experiments like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assemble the complete picture of the peptide's structure and spatial arrangement in solution. These techniques help confirm that the pseudoproline's oxazolidine (B1195125) ring has been successfully cleaved post-synthesis to yield the desired native peptide structure.

Advanced Techniques for Monitoring Reaction Progress and Intermediate Formation

To ensure high yields and purity in SPPS, it is crucial to monitor the completion of coupling and deprotection steps. While traditional colorimetric tests (e.g., Kaiser test) are common, they are often performed offline and can be subjective. Modern Process Analytical Technology (PAT) offers real-time, non-destructive monitoring of the synthesis as it occurs. acs.orgacs.org

These advanced methods provide continuous feedback on reaction kinetics, allowing for optimization of reaction times and solvent usage, which is particularly beneficial when using expensive building blocks like this compound. acs.org

| Technique | Principle | Application in SPPS |

| Raman Spectroscopy | Measures vibrational modes of molecules. It is non-destructive and can be used with a fiber-optic probe directly in the reaction vessel. acs.org | Real-time monitoring of Fmoc-deprotection (disappearance of the Fmoc signal), amino acid coupling (disappearance of activated ester), and completeness of solvent washes (measuring residual piperidine). acs.org |

| FTIR Spectroscopy | Measures absorption of infrared radiation by molecular bonds. Attenuated Total Reflectance (ATR) probes allow for in-situ analysis. acs.org | At-line monitoring of the concentration of reactants and products during cleavage reactions to determine endpoint and impurity profiles. acs.org |

| Chromogenic Probes | A chemical reagent that produces a distinct color upon reacting with a free amine on the resin. ias.ac.in | Provides a rapid, visual, and qualitative confirmation that the Fmoc-deprotection step is complete before proceeding with the next coupling cycle. ias.ac.in |

Stereochemical Purity Analysis in Synthesized Peptides

Maintaining the stereochemical integrity of amino acids during peptide synthesis is critical, as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. nih.govresearchgate.net Racemization (the conversion of an L-amino acid to a D-amino acid) can occur during synthesis, especially during the activation step. nih.govresearchgate.net The analysis of enantiomeric purity is therefore a crucial quality control step.

This analysis presents a significant challenge because enantiomers (D/L isomers) have identical physicochemical properties, making them inseparable by standard RP-HPLC. nih.govresearchgate.net The most common approach involves complete acid hydrolysis of the final peptide to break it down into its constituent amino acids. The resulting mixture of amino acids is then analyzed using a chiral chromatographic method. researchgate.netdigitellinc.com

A state-of-the-art method involves hydrolyzing the peptide in deuterated acid (e.g., DCl in D₂O). researchgate.netdigitellinc.comnih.gov The use of a deuterated environment allows the analyst to distinguish between D-isomers that were originally present in the synthetic peptide and those that may have formed as an artifact during the hydrolysis procedure itself. researchgate.netdigitellinc.com The resulting amino acid hydrolysate is then separated on a chiral HPLC column, often coupled to a mass spectrometer (LC-MS/MS) for highly sensitive and accurate quantification of any D-isomers present. researchgate.netdigitellinc.comnih.gov Advanced techniques like chiral x chiral two-dimensional LC can provide even greater resolving power for complex hydrolysates. acs.org

Comparative Analysis and Strategic Considerations

Comparison with Other Pseudoproline Dipeptides (e.g., Serine-derived Pseudoprolines)

Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH belongs to the family of pseudoproline dipeptides, which are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues. chempep.com These dipeptides feature a temporary, acid-labile oxazolidine (B1195125) or thiazolidine (B150603) ring that introduces a "kink" into the peptide backbone, mimicking the conformational effect of proline. chempep.comactivotec.com This structural disruption effectively hinders the interchain hydrogen bonding responsible for aggregation during solid-phase peptide synthesis (SPPS). activotec.com

The primary distinction between threonine-derived pseudoprolines like this compound and their serine-derived counterparts, such as Fmoc-Asn(Trt)-Ser(Psime,Mepro)-OH, lies in the specific amino acid sequence they target. sigmaaldrich.comsigmaaldrich.com The threonine-based version is specifically designed to address aggregation issues at Asn-Thr motifs, while the serine-based version targets Asn-Ser sequences. sigmaaldrich.comsigmaaldrich.com

Cysteine-derived pseudoprolines expand this chemical toolkit further. merckmillipore.com A comparative study on the synthesis of an influenza virus hemagglutinin analog demonstrated that both serine- and cysteine-derived pseudoprolines were highly effective at inhibiting aggregation where the standard Fmoc-Ser(tBu)-OH building block failed. merckmillipore.com This suggests that the choice between Ser-, Thr-, or Cys-derived pseudoprolines is primarily dictated by the target peptide sequence rather than a significant difference in their inherent aggregation-disrupting efficacy. All are considered powerful tools for improving synthetic outcomes. merckmillipore.com

| Pseudoproline Dipeptide Type | Target Sequence Motif | Key Structural Feature | Primary Application |

|---|---|---|---|

| Threonine-Derived (e.g., this compound) | Xaa-Thr | Oxazolidine ring from Threonine | Overcoming aggregation at Thr-containing sequences. sigmaaldrich.comsigmaaldrich.com |

| Serine-Derived (e.g., Fmoc-Xaa-Ser(Psime,Mepro)-OH) | Xaa-Ser | Oxazolidine ring from Serine | Overcoming aggregation at Ser-containing sequences. sigmaaldrich.comalfa-chemistry.com |

| Cysteine-Derived (e.g., Fmoc-Xaa-Cys(ΨDmp,Hpro)-OH) | Xaa-Cys | Thiazolidine ring from Cysteine | Overcoming aggregation at Cys-containing sequences and preventing epimerization. merckmillipore.com |

Evaluation Against Alternative Strategies for Difficult Sequences in SPPS

"Difficult sequences," characterized by their high tendency to form aggregates, present a significant hurdle in SPPS. rsc.org While this compound is a highly effective solution, several other strategies exist. researchgate.netsigmaaldrich.com

Alternative approaches include:

Chaotropic Agents and Detergents: Adding salts like LiCl or detergents such as Triton X-100 to disrupt hydrogen bonds. researchgate.netsigmaaldrich.com

Specialized Solvents and Elevated Temperatures: Using "magic mixtures" (e.g., DCM/DMF/NMP) or heating to improve resin swelling and reaction kinetics. researchgate.netsigmaaldrich.com

Backbone Protection: Incorporating backbone-modifying groups like 2-hydroxy-4-methoxybenzyl (Hmb) or N,N'-dimethyl-1,3-diaminopropane (Dmb). sigmaaldrich.com

Optimized Coupling Reagents: Employing more potent activators like HATU or PyBOP to drive difficult couplings to completion. researchgate.netsigmaaldrich.com

Fragment Condensation: Synthesizing shorter peptide fragments and then ligating them, often through native chemical ligation. researchgate.net

Compared to these alternatives, pseudoproline dipeptides like this compound offer a simpler, more direct approach. sigmaaldrich.comsigmaaldrich.com Their incorporation as a single building block is often sufficient to disrupt aggregation without requiring significant changes to standard synthesis protocols, such as altering solvent systems or adding complex additives. activotec.comsigmaaldrich.com While other methods can be effective, they may require extensive optimization, whereas the use of a pseudoproline dipeptide is a proactive and predictable strategy. merckmillipore.com

Strategic Placement of this compound within Peptide Sequences

The effectiveness of pseudoproline dipeptides hinges on their strategic placement within the growing peptide chain. The goal is to interrupt the formation of stable secondary structures, particularly β-sheets, which are the primary cause of aggregation. activotec.comrsc.org Research suggests that placing a structure-breaking unit, such as a pseudoproline dipeptide, at regular intervals is a highly effective strategy for synthesizing long or aggregation-prone peptides. merckmillipore.com

Orthogonality and Compatibility with Other Protecting Groups in Fmoc/tBu Strategy

The Fmoc/tBu strategy is the cornerstone of modern SPPS, relying on an orthogonal protection scheme where different classes of protecting groups can be removed under distinct chemical conditions. altabioscience.comiris-biotech.de this compound is fully compatible with this strategy.

The orthogonality is maintained as follows:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This Nα-terminal protecting group is temporary and base-labile. It is selectively removed at each synthesis cycle using a weak base, typically a solution of piperidine (B6355638) in DMF, without affecting the permanent side-chain protecting groups. altabioscience.comembrapa.br

Trt (Trityl) group: Protecting the side-chain amide of asparagine (Asn), the Trt group is acid-labile. peptide.com It remains stable during the base-mediated Fmoc removal steps.

Oxazolidine (Pseudoproline) ring: This modification on the threonine (Thr) residue is also acid-labile. activotec.comsigmaaldrich.com

tBu-based groups (tert-Butyl, tert-Butoxycarbonyl, etc.): These are the standard acid-labile side-chain protecting groups for amino acids like Asp, Glu, Ser, and Tyr in the Fmoc/tBu strategy. researchgate.net

All permanent protecting groups (Trt, the oxazolidine ring, and any tBu-based groups) are stable throughout the synthesis and are removed simultaneously during the final cleavage step, which uses a strong acid cocktail, most commonly trifluoroacetic acid (TFA). sigmaaldrich.comaltabioscience.com This perfect orthogonality ensures that side-chain deprotection or modification does not occur prematurely during the iterative elongation of the peptide chain. iris-biotech.de

| Protecting Group on this compound | Function | Lability Condition | Compatibility Class |

|---|---|---|---|

| Fmoc | Temporary Nα-amino protection | Base-labile (e.g., 20% Piperidine/DMF) altabioscience.com | Orthogonal to acid-labile groups |

| Trt | Permanent Asn side-chain protection | Acid-labile (e.g., TFA) peptide.com | Compatible with other TFA-labile groups (tBu, Pbf, etc.) |

| (Psime,Mepro) Oxazolidine | Permanent Thr backbone/side-chain modification | Acid-labile (e.g., TFA) activotec.comsigmaaldrich.com | Compatible with other TFA-labile groups |

Considerations for Solution-Phase Peptide Synthesis (LPPS) vs. SPPS

The vast majority of applications for this compound are within the realm of SPPS, where the peptide is anchored to an insoluble resin. sigmaaldrich.comchemimpex.com The primary benefit in SPPS is overcoming aggregation on the solid support. chempep.com

However, the properties conferred by pseudoprolines have implications for Liquid-Phase Peptide Synthesis (LPPS) as well. LPPS, a "third wave" in peptide synthesis, combines the iterative Fmoc protocol with a solubility-enhancing tag at the C-terminus, allowing the synthesis to occur in a homogeneous solution phase. mdpi.com While LPPS avoids the physical constraints of a resin matrix (e.g., poor swelling), the intrinsic tendency of a peptide sequence to aggregate remains a factor affecting its solubility in the reaction medium.

Peptides containing pseudoproline residues often exhibit markedly improved solubility. activotec.com This enhanced solubility is highly advantageous for LPPS, particularly in strategies that involve the synthesis and subsequent ligation of protected peptide fragments in solution. A fragment containing a pseudoproline like this compound would be more soluble, facilitating handling and improving the efficiency of the solution-phase coupling reaction. Therefore, while developed for SPPS, the fundamental structure-disrupting and solubilizing properties of this dipeptide are also beneficial for advanced solution-phase strategies. activotec.commdpi.com

Challenges and Optimization in Application

Optimization of Coupling Conditions for Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH

The formation of the amide bond, or coupling, is a critical step in peptide synthesis. bachem.com The efficiency of coupling the pseudoproline dipeptide Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH can be influenced by several factors, including the choice of coupling reagents, additives, and reaction conditions.

Coupling Reagents and Additives:

Standard coupling reagents used in Fmoc-SPPS, such as HBTU, DIC/HOBt, and HATU, are generally effective for incorporating pseudoproline dipeptides. chempep.com The choice of reagent can impact both the reaction rate and the potential for side reactions. For instance, uronium-based reagents like HBTU and HATU often lead to faster reaction times. bachem.com The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can further enhance coupling efficiency and suppress racemization. peptide.com

Research Findings on Coupling Optimization:

Studies have shown that microwave-assisted coupling can significantly accelerate the incorporation of pseudoproline dipeptides, which is particularly beneficial for the synthesis of long or complex peptide sequences. chempep.com The selection of appropriate coupling conditions is also crucial for sterically hindered amino acids. For example, acetonitrile (B52724) has been demonstrated as a viable solvent for coupling hindered amino acids, offering an alternative to the more common DMF. researchgate.net The efficiency of coupling can vary depending on the specific amino acids involved in the peptide chain. nih.gov

Interactive Table: Comparison of Coupling Reagents for Pseudoproline Dipeptides

| Coupling Reagent | Base | Key Advantages | Potential Considerations |

| HBTU/HOBt | DIPEA | Well-established, efficient for most couplings. | Potential for side reactions if not optimized. |

| HATU | DIPEA/Collidine | Highly reactive, good for hindered couplings. bachem.com | Higher cost. |

| DIC/Oxyma | N/A | Reduced risk of racemization. nih.gov | Can be slower than uronium-based reagents. |

This table provides a general overview. Optimal conditions may vary based on the specific peptide sequence and synthesis scale.

Management of Protecting Group Removal Kinetics

Fmoc Deprotection Kinetics:

The removal of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a polar aprotic solvent like DMF. rsc.org The reaction proceeds via a β-elimination mechanism. rsc.org While standard conditions (e.g., 20% piperidine in DMF) are often effective, the kinetics can be influenced by the steric hindrance of the preceding amino acid. rsc.orgmdpi.com For a sterically hindered residue like the threonine within the pseudoproline dipeptide, ensuring complete Fmoc removal is paramount. Studies have explored alternative deprotection reagents to optimize this step. For instance, a combination of 5% piperazine (B1678402) and 2% DBU has been shown to be faster than 20% piperidine. rsc.org

Trt Deprotection Kinetics:

The trityl (Trt) group protecting the asparagine side chain is acid-labile and is typically removed during the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA). thermofisher.compeptide.com The kinetics of Trt removal are generally rapid under standard cleavage conditions. nih.gov However, for N-terminal Asn(Trt) residues, extended cleavage times may be necessary to ensure complete deprotection. thermofisher.com

Interactive Table: Factors Influencing Protecting Group Removal

| Protecting Group | Deprotection Reagent | Factors Affecting Kinetics | Optimization Strategies |

| Fmoc | Piperidine in DMF | Steric hindrance of adjacent residues, reagent concentration, temperature. rsc.orgmdpi.com | Use of stronger base cocktails (e.g., DBU/piperazine), extended reaction times, microwave assistance. rsc.org |

| Trt | Trifluoroacetic Acid (TFA) | Position in the peptide sequence, scavenger cocktail composition. thermofisher.com | Extended cleavage times for N-terminal Asn(Trt), use of appropriate scavengers. thermofisher.com |

Mitigation of Potential Side Reactions during Dipeptide Coupling and Deprotection

Several side reactions can occur during the coupling and deprotection steps involving Fmoc-Asn(Trt)-Thr(ΨMe,Mepro)-OH, potentially compromising the purity of the final peptide.

Aspartimide Formation: A significant challenge in synthesizing peptides containing aspartic acid or asparagine is the formation of a cyclic aspartimide intermediate. iris-biotech.debiotage.com This can occur during the basic conditions of Fmoc deprotection and can lead to racemization and the formation of β- and α-peptides that are difficult to separate from the desired product. iris-biotech.de The use of the trityl (Trt) protecting group on the asparagine side chain helps to minimize this side reaction. peptide.com Additionally, modifying the Fmoc deprotection conditions, such as using weaker bases like piperazine or adding HOBt to the piperidine solution, can further suppress aspartimide formation. biotage.com

Racemization: Racemization of the amino acid residue can occur during the activation step of coupling, particularly for sensitive amino acids like histidine and cysteine. peptide.comnih.gov Threonine can also be susceptible to racemization. nih.gov The use of coupling additives like HOBt or Oxyma Pure can help to suppress this side reaction. peptide.comnih.gov The choice of base can also play a role, with sterically hindered bases like 2,4,6-collidine showing reduced racemization compared to triethylamine. highfine.com

Dehydration of Asparagine: During the activation of asparagine for coupling, dehydration of the side-chain amide can occur, leading to the formation of a β-cyanoalanine residue. nih.gov The use of a side-chain protecting group like Trt effectively prevents this side reaction. nih.gov

Diketopiperazine Formation: This side reaction can occur after the deprotection of the second amino acid on the resin, leading to the cleavage of the dipeptide from the support. The use of a sterically bulky resin linker, such as the 2-chlorotrityl linker, can inhibit the formation of diketopiperazines. peptide.com

Impact of Resin Type and Linker Chemistry on Synthesis Efficiency

The choice of solid support (resin) and the linker that attaches the peptide to it significantly influences the efficiency of the synthesis. biosynth.comspringernature.com

Resin Composition and Properties:

The most common resins are based on polystyrene (PS) cross-linked with divinylbenzene. sigmaaldrich.com However, other resin types, such as those based on polyethylene (B3416737) glycol (PEG), offer different swelling properties and may be more suitable for certain applications. sigmaaldrich.comnih.gov The degree of cross-linking and the particle size of the resin beads affect reagent diffusion and reaction kinetics. sigmaaldrich.com Low-loading resins are often preferred for the synthesis of long or difficult peptides to minimize interchain aggregation. biotage.com

Linker Chemistry:

The linker determines how the peptide is attached to the resin and the conditions required for its final cleavage. biosynth.com For the synthesis of peptide acids, Wang and 2-chlorotrityl resins are commonly used. biotage.com For peptide amides, Rink amide or Sieber resins are typical choices. biotage.comomizzur.com The 2-chlorotrityl chloride resin is particularly advantageous as it is highly sensitive to acid, allowing for the cleavage of the peptide with side-chain protecting groups still intact, and its steric bulk helps to prevent diketopiperazine formation. omizzur.compeptide.com

Interactive Table: Common Resins and Linkers for Fmoc-SPPS

| Resin Type | Linker Type | Cleavage Condition | Key Features |

| Polystyrene | Wang | Strong acid (e.g., 95% TFA) | Standard resin for peptide acids. biotage.com |

| Polystyrene | 2-Chlorotrityl | Mild acid (e.g., 1-3% TFA) | Allows for fully protected peptide cleavage, suppresses DKP formation. biotage.com |

| Polystyrene | Rink Amide | Strong acid (e.g., 95% TFA) | Standard resin for peptide amides. omizzur.com |

| PEG-PS | Various | Dependent on linker | Improved swelling in a wider range of solvents, good for long peptides. sigmaaldrich.com |

Process Analytical Technologies (PAT) for Real-Time Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. stepscience.comsigmaaldrich.com In SPPS, PAT allows for real-time monitoring of key steps like coupling and deprotection, enabling immediate adjustments and ensuring higher product quality. s4science.at

Techniques for Real-Time Monitoring:

Several techniques can be employed for the real-time monitoring of SPPS:

Conductivity Measurements: The electrical conductivity of the reaction solution can be monitored to follow the progress of acylation and deprotection steps. nih.govgoogle.com Changes in ion concentration during these reactions correlate with their completion. google.com

Refractive Index (RI) Measurements: The refractive index of the solution flowing through the reactor can be used to monitor mass transfer between the solution and the solid support, providing information on the completion of coupling and deprotection reactions. scg.chacs.org

Spectroscopic Methods (FTIR and Raman): In-line Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the chemical changes occurring on the resin, allowing for the monitoring of both coupling and deprotection steps. acs.org

Variable Bed Flow Reactor: Monitoring pressure changes in a variable bed flow reactor can indicate resin swelling and shrinking, which correlates with peptide elongation and can be used to determine the completion of coupling reactions. rsc.org

The implementation of these PAT tools facilitates a more controlled and optimized synthesis process, leading to improved yield, purity, and consistency of the final peptide product. scg.chacs.org

Future Research Perspectives

Development of Novel Protecting Group Combinations within Pseudoproline Dipeptides

While the dimethylated oxazolidine (B1195125) derived from acetone (B3395972) is a common and effective pseudoproline motif, future research is actively exploring the use of other aldehydes and ketones to create novel ring structures with different properties. chempep.comresearchgate.net For instance, the condensation of serine esters with trifluoroacetaldehyde (B10831) can yield trifluoromethyl-containing oxazolidines (Fox), which may offer altered stability and conformational effects. researchgate.net

Another avenue of research involves pairing pseudoprolines with different side-chain protecting groups on the preceding amino acid. The trityl (Trt) group on asparagine in Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH is standard, but the development of combinations with more labile or orthogonal protecting groups could allow for selective deprotection schemes. This would be particularly advantageous in the synthesis of complex peptides where specific sites need to be modified while the rest of the peptide remains protected. Furthermore, the exploration of alternative backbone amide-protecting groups, such as 2-methoxy-4-methylsulfinylbenzyl (Mmsb), represents a parallel strategy for preventing aggregation that could potentially be used in conjunction with pseudoprolines for maximum effect. researchgate.net

| Component | Current Standard Group | Future Research Direction | Potential Advantage |

| Pseudoproline Ring | Dimethyl Oxazolidine (from acetone) | Trifluoromethyl Oxazolidine (Fox) | Altered hydrolytic stability and conformational influence. researchgate.net |

| Side-Chain Protectant | Trityl (Trt) for Asn/Gln | More acid-labile or orthogonal groups | Enables selective deprotection for site-specific conjugation. |

| Backbone Protection | Pseudoproline Dipeptide | New backbone amide groups (e.g., Mmsb) | Provides alternative or complementary aggregation-disrupting strategies. researchgate.net |

Exploration of this compound in the Synthesis of Highly Complex Bioconjugates

The ability of pseudoproline dipeptides to improve the solubility and disrupt aggregation during SPPS makes them invaluable for the synthesis of long and difficult peptide sequences that serve as precursors for complex bioconjugates. activotec.compeptide.com Future research is focused on leveraging these properties to facilitate the production of advanced therapeutics.

Peptide-Drug Conjugates (PDCs): The robust synthesis of the peptide component is a critical step in creating PDCs. The use of this compound can streamline the assembly of the peptide, which is subsequently conjugated to a cytotoxic agent for targeted cancer therapy. nih.gov

PEGylation and Lipidation: Modifications such as PEGylation (attachment of polyethylene (B3416737) glycol) and lipidation are used to improve the pharmacokinetic profiles of therapeutic peptides. beilstein-journals.org The enhanced synthetic efficiency offered by pseudoprolines allows for the reliable production of the core peptide before these large moieties are attached. beilstein-journals.org

Fragment Condensation: For proteins too large to be made in a single continuous SPPS run, fragment condensation is employed. Peptides containing pseudoproline residues exhibit markedly improved solubility, which facilitates their purification and subsequent ligation into a larger protein structure. peptide.combachem.com This is crucial for assembling highly complex bioconjugates.

Investigations into Automated Synthesis Protocols for Pseudoproline Incorporation

Pseudoproline dipeptides like this compound are fully compatible with standard coupling reagents (e.g., HATU, HBTU, PyBOP) used in automated solid-phase peptide synthesizers. sigmaaldrich.comsigmaaldrich.com This allows for their seamless integration into established workflows. sigmaaldrich.com However, future research is aimed at optimizing these automated protocols to maximize efficiency and purity.

A significant area of investigation is the adaptation of pseudoproline use for automated flow peptide chemistry. While flow synthesis offers rapid chain elongation, the use of elevated temperatures and pressures can sometimes promote side reactions, such as aspartimide formation, which may be catalyzed by the presence of a pseudoproline moiety. researchgate.net Future studies will focus on developing optimized flow protocols with modified temperature profiles and reaction times to mitigate these risks while retaining the benefits of automation. researchgate.net

Another research direction is the potential use of monomeric pseudoproline building blocks in automated synthesis. Currently, dipeptides are used to bypass the difficult acylation of the sterically hindered secondary amine of the pseudoproline ring. chempep.comresearchgate.net Developing novel coupling strategies or catalysts that can efficiently acylate a monomeric pseudoproline on the resin would offer a more cost-effective and flexible approach for automated synthesis. researchgate.net

Advancements in Cleavage and Deprotection Strategies for Optimized Yield and Purity

The final step in SPPS involves the cleavage of the peptide from the resin and the removal of all side-chain protecting groups, typically using a trifluoroacetic acid (TFA)-based cocktail. activotec.com The oxazolidine ring of the pseudoproline is designed to be labile to TFA, regenerating the native threonine residue. nih.gov Future research is dedicated to optimizing these cleavage conditions to enhance yield and purity, particularly for complex peptides containing sensitive residues.

During cleavage, reactive cationic species are generated from protecting groups like Trt and t-Butyl, which can cause unwanted modifications to the peptide. sigmaaldrich.com Research is focused on developing advanced scavenger cocktails tailored to specific peptide sequences. While a standard mixture like TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is widely used, optimizing the type and concentration of scavengers can prevent side reactions and improve the quality of the crude peptide. sigmaaldrich.comsigmaaldrich.com

A key challenge that warrants further investigation is the prevention of aspartimide formation, a common side reaction at Asp-Ser and Asp-Thr sequences. peptide.com While pseudoprolines can help, some studies suggest they may catalyze its formation under harsh conditions. researchgate.net Future advancements will likely involve fine-tuning cleavage protocols—adjusting time, temperature, and scavenger composition—to kinetically prevent this side reaction, ensuring the integrity of the final peptide. researchgate.net

| Cleavage Cocktail | Primary Scavengers | Purpose |

| TFA / TIS / H₂O | Triisopropylsilane (TIS), Water | General purpose; scavenges t-butyl and trityl cations. sigmaaldrich.comsigmaaldrich.com |

| Reagent K | TFA / Thioanisole / H₂O / Phenol / EDT | Stronger cocktail for peptides with multiple Arg(Pmc/Mtr) groups or other difficult-to-remove protectants. sigmaaldrich.com |

| TFA / EDT / TIS / H₂O | Ethanedithiol (EDT) | Specifically recommended for peptides containing Cysteine to prevent re-attachment of Trt group. sigmaaldrich.com |

Computational Chemistry Approaches for Predicting Pseudoproline Efficacy and Peptide Conformation

Computational chemistry has become an indispensable tool for understanding the structural impact of incorporating pseudoprolines into peptides. acs.org Methods such as Density Functional Theory (DFT) and ab initio calculations are used to model and predict the conformational preferences of the peptide backbone. nih.gov

Future research will increasingly rely on these in silico approaches for several purposes:

Predicting Conformation: Computational models can accurately predict the propensity of the amide bond preceding the pseudoproline to adopt a cis conformation, which is the basis for its structure-disrupting effect. acs.orgresearchgate.net These predictions can help chemists decide the optimal placement of a pseudoproline within a sequence to prevent aggregation. nih.gov

Designing Novel Pseudoprolines: Before undertaking complex chemical synthesis, computational tools can be used to predict the conformational effects of new, hypothetical pseudoproline structures (as described in section 9.1). This allows for the rational design of next-generation building blocks with enhanced properties.

Modeling Isomerization Barriers: Computational studies can calculate the energy barriers for cis-trans isomerization, which is information that experimental methods struggle to provide. nih.gov Understanding these kinetics can help rationalize the observed synthetic efficiency and biological activity of pseudoproline-containing peptides.

Q & A

Q. What is the structural significance of the Fmoc and Trt protecting groups in Fmoc-Asn(Trt)-Thr(Psime,Mepro)-OH for peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., piperidine). The Trt (trityl) group protects the side-chain amide of asparagine (Asn), preventing undesired side reactions like aspartimide formation . The pseudoproline moiety (Thr(Psime,Mepro)) reduces peptide chain aggregation during synthesis by introducing a kink in the backbone, improving solubility and yield .

Q. How can researchers optimize the solubility of this compound for in vitro experiments?

This compound is typically dissolved in DMSO (100 mg/mL) with sonication to ensure homogeneity. For in vitro assays, dilute the stock solution in a buffer containing ≥10% DMSO to maintain solubility. If precipitation occurs, gently warm the solution to 37°C and vortex . Note that solubility may vary with peptide sequence length and secondary structure .

Q. What quality control (QC) methods are recommended to verify the purity and identity of this compound?

Use reversed-phase HPLC (RP-HPLC) with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by peak area) . Confirm identity via ESI-HRMS for molecular weight verification (expected [M-H]⁻: 737.84 for C₄₅H₄₃N₃O₇) and ¹H/¹³C-NMR to validate structural integrity (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How does the pseudoproline dipeptide Thr(Psime,Mepro) influence conformational control in peptide synthesis?

The pseudoproline motif introduces a rigid oxazolidine ring, disrupting β-sheet formation and minimizing aggregation during SPPS. This is critical for synthesizing long or hydrophobic peptides. Post-synthesis, the pseudoproline is cleaved under acidic conditions (e.g., TFA) to regenerate native Thr . Studies show that pseudoprolines improve coupling efficiency by reducing steric hindrance, particularly in sequences prone to secondary structure formation .

Q. What strategies mitigate side reactions during the incorporation of this compound into peptide chains?

- Aspartimide formation: Use Trt protection for Asn and avoid prolonged exposure to basic conditions. Add 0.1 M HOBt to coupling mixtures to suppress racemization .

- Pseudoproline cleavage: Monitor acidolytic cleavage (e.g., with TFA) via LC-MS to prevent over-cleavage, which can degrade Thr residues .

- Aggregation: Incorporate additional pseudoprolines or use microwave-assisted SPPS to enhance solvation .

Q. How can researchers resolve discrepancies in HPLC purity data for batches of this compound?

Contradictory HPLC results may arise from:

- Residual solvents: Ensure thorough lyophilization to remove DMSO or TFA.

- Diastereomer formation: Verify stereochemical integrity via chiral HPLC or Marfey’s reagent derivatization .

- Oxidation: Store the compound under inert gas (N₂/Ar) at -80°C to prevent thioether oxidation in the pseudoproline moiety .

Q. What advanced NMR techniques are used to characterize the pseudoproline conformation in this compound?

- 2D NOESY: Identifies spatial proximity between the oxazolidine ring protons and adjacent residues, confirming conformational constraints .

- ¹³C DEPT-135: Distinguishes methyl groups in the pseudoproline (δ 18–22 ppm) from backbone carbons .

- Variable-temperature NMR: Assesses conformational flexibility by observing line broadening at higher temperatures .

Methodological Considerations

- Storage: Store lyophilized powder at -80°C for long-term stability (>6 months). For short-term use (-20°C), ensure desiccation to prevent hydrolysis .

- Synthesis Scale: For large-scale SPPS (>1 mmol), pre-activate the amino acid with HBTU/DIPEA in DMF for 5 min before coupling .

- In Vivo Use: For animal studies, reformulate in PBS with ≤5% DMSO. Validate biocompatibility via cytotoxicity assays in relevant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.